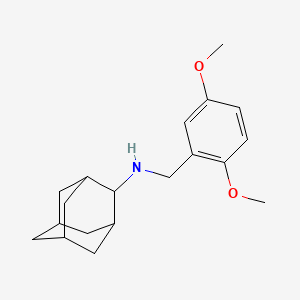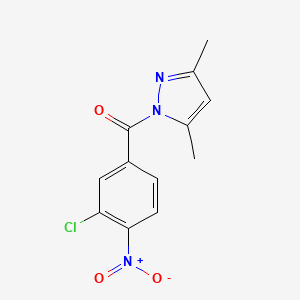![molecular formula C16H12N2O2S B5717405 3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5717405.png)
3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile, also known as MTDPN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTDPN is a yellowish crystalline powder that has a molecular weight of 341.36 g/mol.
Aplicaciones Científicas De Investigación
3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in various fields, including material science, organic chemistry, and medicinal chemistry. 3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile has been used as a building block for the synthesis of various organic molecules, including fluorescent dyes and polymers. 3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile has also been studied for its potential applications in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile is not well understood. However, it is believed that 3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile may act by inhibiting the activity of enzymes involved in various biological processes, including DNA synthesis and protein synthesis.
Biochemical and Physiological Effects:
3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile also has some limitations, including its high cost and the difficulty in synthesizing it in large quantities.
Direcciones Futuras
There are several future directions for the research on 3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile. One direction is to study the potential applications of 3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile in the development of new drugs for the treatment of various diseases. Another direction is to study the mechanism of action of 3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile in more detail. Additionally, future research could focus on optimizing the synthesis method of 3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile to make it more cost-effective and scalable.
Métodos De Síntesis
3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile can be synthesized using various methods, including the Knoevenagel condensation reaction, Sonogashira coupling reaction, and Suzuki coupling reaction. The Knoevenagel condensation reaction involves the reaction of 4-nitrobenzaldehyde and 4-methylthiobenzaldehyde with malononitrile in the presence of piperidine as a catalyst. The Sonogashira coupling reaction involves the reaction of 4-nitroiodobenzene and 4-methylthiophenylacetylene with palladium acetate and copper iodide as catalysts. The Suzuki coupling reaction involves the reaction of 4-nitrophenylboronic acid and 4-methylthiophenylacetylene with palladium acetate and triphenylphosphine as catalysts.
Propiedades
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c1-21-16-8-2-12(3-9-16)10-14(11-17)13-4-6-15(7-5-13)18(19)20/h2-10H,1H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMJWAVLOZARCH-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-methylsulfanylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(2-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5717324.png)

![[4-(5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5717335.png)

methyl]-N'-ethylthiourea](/img/structure/B5717351.png)



![methyl 3-[(2,5-dichlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B5717392.png)
![2-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5717398.png)

![2-methoxybenzaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5717412.png)
![N,N-diethyl-N'-(2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1,3-propanediamine](/img/structure/B5717420.png)